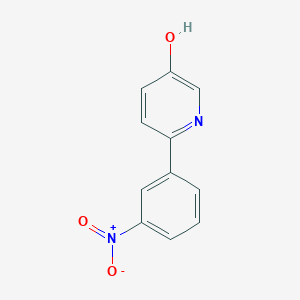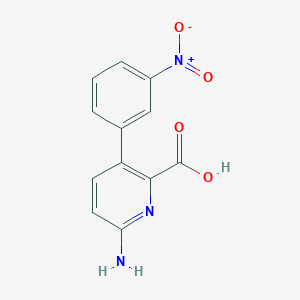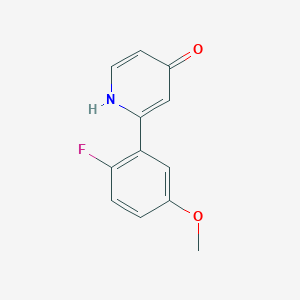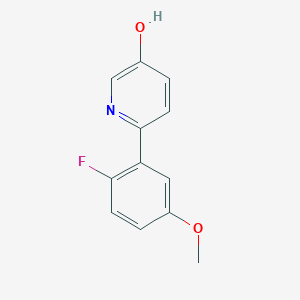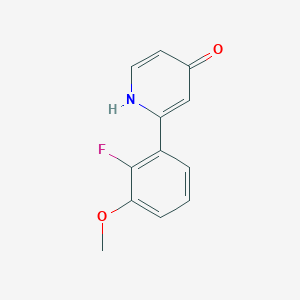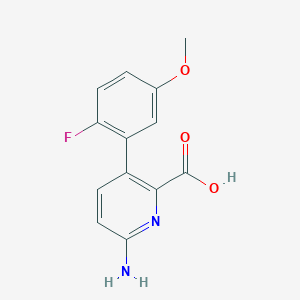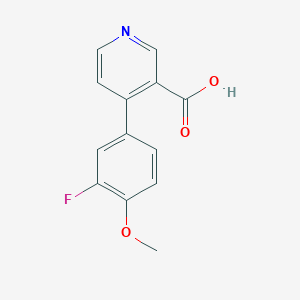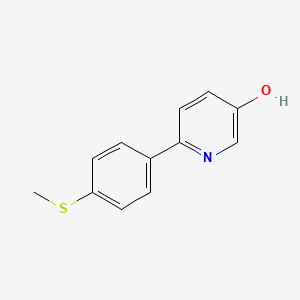
5-Hydroxy-2-(4-methylthiophenyl)pyridine, 95%
描述
5-Hydroxy-2-(4-methylthiophenyl)pyridine (5-HTP) is an organic compound with a molecular weight of 201.26 g/mol. It belongs to the class of compounds known as pyridines, which are characterized by a nitrogen atom at the center of a six-membered aromatic ring. 5-HTP is a precursor to the neurotransmitter serotonin, which is involved in the regulation of mood, sleep, appetite, and other vital functions. 5-HTP has been used in research studies to investigate its biochemical and physiological effects.
科学研究应用
5-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% has been used in a variety of scientific research applications. It has been studied for its potential therapeutic effects in the treatment of depression, anxiety, and other mental health disorders. It has also been investigated for its potential role in the regulation of appetite, sleep, and other physiological processes. In addition, 5-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% has been used in laboratory experiments to study the mechanism of action of serotonin and its role in various biochemical pathways.
作用机制
The mechanism of action of 5-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% is complex and involves multiple biochemical pathways. It is believed that 5-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% is converted to serotonin in the body, which then binds to serotonin receptors in the brain and other organs. This binding triggers a cascade of biochemical reactions that can affect mood, sleep, appetite, and other physiological processes.
Biochemical and Physiological Effects
5-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of serotonin in the brain, which can lead to improved mood, increased relaxation, and improved sleep quality. In addition, 5-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% has been shown to reduce appetite and food intake, which can lead to weight loss. It has also been studied for its potential role in the regulation of blood sugar levels, blood pressure, and other physiological processes.
实验室实验的优点和局限性
5-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is available in a variety of forms, including powder, solution, and tablet. In addition, 5-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% is relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to using 5-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% in lab experiments. For example, it is not always easy to accurately measure the amount of 5-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% present in a sample, and the effects of 5-Hydroxy-2-(4-methylthiophenyl)pyridine, 95% can vary depending on the individual.
未来方向
There are a number of potential future directions for research into 5-Hydroxy-2-(4-methylthiophenyl)pyridine, 95%. For example, further research is needed to determine the optimal dosage and to identify potential drug interactions. In addition, there is a need for further research into the long-term safety and efficacy of 5-Hydroxy-2-(4-methylthiophenyl)pyridine, 95%, as well as its potential role in the treatment of various mental health disorders. Finally, further research is needed to identify new potential applications for 5-Hydroxy-2-(4-methylthiophenyl)pyridine, 95%, such as its potential role in the treatment of chronic pain and other medical conditions.
属性
IUPAC Name |
6-(4-methylsulfanylphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-15-11-5-2-9(3-6-11)12-7-4-10(14)8-13-12/h2-8,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXHSXFYZMCCSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(Methylthio)phenyl]-3-pyridinol | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


